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Cat. No.: B10832013 Get Quote

Enhancing Cytotoxic T Lymphocyte (CTL)
Responses to Tumor Antigens
Audience: Researchers, scientists, and drug development professionals.

Introduction
Diprovocim-X is a potent synthetic small-molecule agonist of the Toll-like receptor 1 and 2

(TLR1/TLR2) heterodimer.[1][2][3][4][5] It functions as a powerful adjuvant, a substance that

enhances the body's immune response to an antigen. In the context of cancer immunotherapy,

Diprovocim-X is utilized to amplify the activation of cytotoxic T lymphocytes (CTLs) specifically

targeted against tumor antigens. This document provides detailed application notes,

quantitative data summaries, and experimental protocols for the use of Diprovocim-X in

preclinical cancer research.

Mechanism of Action
Diprovocim-X initiates a signaling cascade that bridges the innate and adaptive immune

systems. By binding to the TLR1/TLR2 complex on antigen-presenting cells (APCs) such as

dendritic cells (DCs) and macrophages, it triggers their activation. This activation leads to the

upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and

enhanced antigen processing and presentation on both MHC class I and class II molecules.

Consequently, this robustly stimulates the proliferation and differentiation of antigen-specific
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CD4+ and CD8+ T cells, with the latter maturing into CTLs capable of recognizing and

eliminating tumor cells.

Data Presentation
Table 1: In Vitro Potency of Diprovocim and Diprovocim-
X

Compound
Cell
Line/Primary
Cells

Species EC50 Reference

Diprovocim THP-1 cells Human 110 pM

Diprovocim
Peritoneal

Macrophages
Mouse 1.3 nM

Diprovocim-X THP-1 cells Human 140 pM

Diprovocim-X Macrophages Mouse 750 pM

Table 2: In Vivo Efficacy of Diprovocim in B16-OVA
Melanoma Model
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Treatment Group Outcome Key Findings Reference

OVA + Diprovocim +

anti-PD-L1
Tumor Growth

Complete inhibition of

B16-OVA tumor

growth.

OVA + Diprovocim +

anti-PD-L1
Survival

100% of mice

responded to

treatment and

survived long-term.

OVA + Diprovocim
Tumor-Infiltrating

Leukocytes (TILs)

Significantly increased

frequency of total

leukocytes, CD4+ T

cells, CD8+ T cells,

and NK cells in tumors

compared to OVA

alone.

OVA + Diprovocim Antigen-Specific CTLs

Increased frequency

of activated

(CD44high) and OVA-

specific CD8+ T cells

within the tumor

microenvironment.

Signaling Pathway and Experimental Workflow
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Caption: Diprovocim-X signaling pathway in an APC leading to T cell activation.
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In Vitro Analysis In Vivo Murine Model (B16-OVA Melanoma)
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(Human THP-1 cells)
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Flow Cytometry Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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